molecular formula C20H17ClFNO4S2 B3010477 2-chloro-6-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide CAS No. 946297-56-9

2-chloro-6-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide

Cat. No. B3010477
CAS RN: 946297-56-9
M. Wt: 453.93
InChI Key: SNMRVDAGFOBACI-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide is a chemical compound that belongs to the class of benzamides. It is commonly known as N-(2-(2-thienyl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-2-chloro-6-fluorobenzamide or TAK-659. This compound has gained significant attention from the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide involves the inhibition of BTK, a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that promote the survival and proliferation of malignant B-cells. Inhibition of BTK by 2-chloro-6-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide leads to the suppression of downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
2-chloro-6-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide has been shown to exhibit potent inhibitory activity against BTK, leading to the suppression of downstream signaling pathways. This results in the induction of apoptosis and inhibition of cell proliferation in malignant B-cells. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-chloro-6-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide in lab experiments is its potent inhibitory activity against BTK, making it an attractive candidate for the treatment of B-cell malignancies. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.

Future Directions

There are several future directions for the research on 2-chloro-6-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide. Some of the potential future directions include:
1. Investigating the efficacy of this compound in combination with other therapies for the treatment of B-cell malignancies.
2. Exploring the potential of this compound for the treatment of other types of cancer.
3. Investigating the potential of this compound for the treatment of autoimmune diseases.
4. Developing novel formulations of this compound to improve its pharmacokinetic profile.
5. Investigating the potential of this compound for the treatment of drug-resistant B-cell malignancies.
In conclusion, 2-chloro-6-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide is a promising compound with potential therapeutic applications in the treatment of B-cell malignancies. Its potent inhibitory activity against BTK makes it an attractive candidate for further research. However, its potential toxicity needs to be carefully evaluated in preclinical and clinical studies. Further research is needed to explore its potential for the treatment of other types of cancer and autoimmune diseases.

Synthesis Methods

The synthesis of 2-chloro-6-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide involves several steps. The first step involves the reaction of 2-chloro-6-fluorobenzoyl chloride with N-(2-hydroxyethyl)thiophene-2-carboxamide in the presence of a base to form the intermediate product. The intermediate product is then treated with 4-methoxyphenylsulfonyl chloride and a base to form the final product, 2-chloro-6-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide.

Scientific Research Applications

2-chloro-6-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against Bruton's tyrosine kinase (BTK), a key enzyme involved in the development and progression of various B-cell malignancies. Therefore, this compound has been investigated as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFNO4S2/c1-27-13-7-9-14(10-8-13)29(25,26)18(17-6-3-11-28-17)12-23-20(24)19-15(21)4-2-5-16(19)22/h2-11,18H,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMRVDAGFOBACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide

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